molecular formula C17H23N3O2 B2629878 (1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one CAS No. 1820572-47-1

(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B2629878
M. Wt: 301.39
InChI Key: VIVZVNQFGWIOBQ-JSGCOSHPSA-N
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Description

(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
BenchChem offers high-quality (1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Dixon et al. (2006) synthesized a related compound, (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, as a (+)-sparteine surrogate. This compound is significant for its application in asymmetric synthesis and highlights the importance of such compounds in the field of organic chemistry (Dixon, McGrath, & O’Brien, 2006).
    • Hermet et al. (2003) synthesized and evaluated sparteine-like chiral diamines, including (1S*,2R*,9R*)-11-methyl-7,11-diazatricyclo[7.3.1.0(2,7)]tridecane. They explored its use in enantioselective lithiation-substitution, demonstrating its potential in stereocontrolled synthesis (Hermet et al., 2003).
  • Applications in Catalysis and Polymerization :

    • Börner et al. (2010) investigated the application of zinc complexes of a related compound, (1R,2S,9S)-11-methyl-13-oxa-7,11-diazatricyclo[7.3.1.02,7] tridecane, in the polymerization of lactide. This study shows the potential of such compounds in catalysis and polymer development (Börner et al., 2010).
  • Potential in Drug Development and Analgesic Properties :

    • Gein et al. (2018) studied compounds with structures similar to the queried compound, revealing their analgesic activity with low acute toxicity. This suggests the potential of these compounds in the development of new analgesics (Gein, Zamaraeva, Buzmakova, Rudakova, & Dmitriev, 2018).

properties

IUPAC Name

(1S,9S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13/h1-3,12-14,18H,4-11H2/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVZVNQFGWIOBQ-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C(=O)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one

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